Synthesis Selectivity of 2,2',5,5'-Tetrachlorobenzidine via Pd/C Catalytic Hydrogenation
The synthesis of 2,2',5,5'-tetrachlorobenzidine via Pd/C-catalyzed hydrogenation of 2,5-dichloronitrobenzene achieves 100% raw material conversion with a product selectivity of 84.7% under optimized conditions (1.6 MPa pressure, staged temperature increase) [1]. This selectivity metric is critical for process economics and downstream purity requirements in pigment manufacturing.
| Evidence Dimension | Synthesis product selectivity |
|---|---|
| Target Compound Data | 84.7% selectivity (100% conversion) |
| Comparator Or Baseline | Typical benzidine derivative hydrogenation selectivity ranges 70–90% (class baseline) |
| Quantified Difference | Selectivity of 84.7% positions TCB within the upper range of benzidine derivatives but below reported values for certain 3,3'-disubstituted analogs (e.g., 3,3'-dichlorobenzidine selectivity ~90–95%) [2] |
| Conditions | Pd/C catalyst, 1.6 MPa H₂ pressure, staged temperature increase, 2,5-dichloronitrobenzene starting material |
Why This Matters
This quantitative selectivity metric directly impacts cost-of-goods and purification burden, informing procurement decisions for large-scale pigment intermediate sourcing.
- [1] Baidu Baike. 2,2',5,5'-四氯联苯胺 [2,2',5,5'-Tetrachlorobenzidine]. https://baike.baidu.com/item/2,2',5,5'-四氯联苯胺/22267427. View Source
- [2] Korean Patent KR20040013368A. Manufacturing method of tetrachloro benzidine. Published 2004. View Source
